Welcome to the BenchChem Online Store!
molecular formula C11H7FN2O B8436974 8-Fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one

8-Fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one

Cat. No. B8436974
M. Wt: 202.18 g/mol
InChI Key: XXDSLQAQUKVRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08431569B2

Procedure details

To 2,4-dihydroxypyridine (43.6 g, 392 mmol) in phenyl ether (760 mL) in a three neck flask fitted with a Dean-Stark trap was added 4-fluorophenylhydrazine in phenyl ether (100 mL). The reaction mixture was heated to 165° C. for 1 h, slowly warmed to 230° C., and left to stir at 230° C. for 1 h. The reaction mixture was allowed to cool to 45° C. and treated with isopropanol and toluene. The mixture was filtered, washed with toluene, and dried to give the title compound. 1H NMR (600 MHz, CD3SOCD3) δ 11.82 (s, 1H); 11.13 (s, 1H); 7.71 (dd, 1H); 7.45 (dd, 1H); 7.28 (t, 1H); 7.12 (m, 1H); 6.45 (d, 1H). LRMS (APCI) calc'd for (C11H7FN2O) [M+H]+, 203.1. found 203.1.
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
760 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6](O)[CH:5]=[CH:4][N:3]=1.[F:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16]N)=[CH:12][CH:11]=1.C(O)(C)C.C1(C)C=CC=CC=1>C1(OC2C=CC=CC=2)C=CC=CC=1>[F:9][C:10]1[CH:15]=[CH:14][C:13]2[NH:16][C:6]3[CH:5]=[CH:4][NH:3][C:2](=[O:1])[C:7]=3[C:12]=2[CH:11]=1

Inputs

Step One
Name
Quantity
43.6 g
Type
reactant
Smiles
OC1=NC=CC(=C1)O
Name
Quantity
760 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)NN
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Stirring
Type
CUSTOM
Details
to stir at 230° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to 230° C.
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 45° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=2C3=C(NC2C=C1)C=CNC3=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.